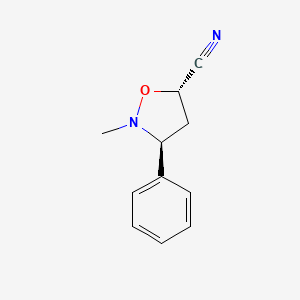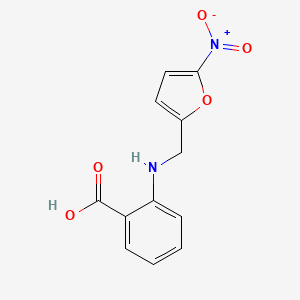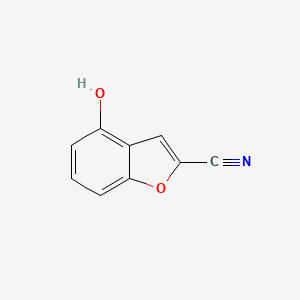![molecular formula C14H15NO2 B12879056 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 77987-98-5](/img/structure/B12879056.png)
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Mesitylisoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The mesityl group, a derivative of mesitylene, is a bulky substituent that can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Mesitylisoxazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Another method involves the (3+2) cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole derivatives . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of 1-(3-Mesitylisoxazol-5-yl)ethanone typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Metal-free methods are often preferred for their eco-friendliness and lower production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Mesitylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) for the mesityl group, nucleophiles like amines or thiols for the isoxazole ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
1-(3-Mesitylisoxazol-5-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Mesitylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dimethylisoxazol-4-yl)ethanone
- 1-(3-Phenylisoxazol-5-yl)ethanone
- 1-(3-Methylisoxazol-5-yl)ethanone
Uniqueness
1-(3-Mesitylisoxazol-5-yl)ethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions and potentially more effective in its applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
77987-98-5 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-[3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)16)17-15-12/h5-7H,1-4H3 |
InChI-Schlüssel |
WMUUSUUWJKONBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


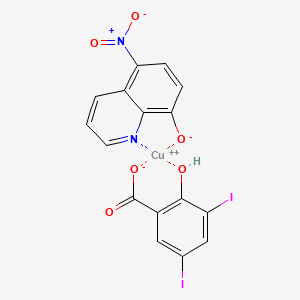
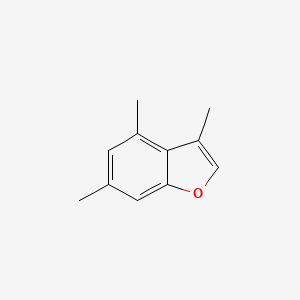
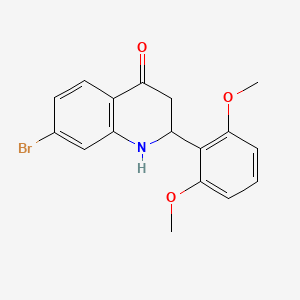
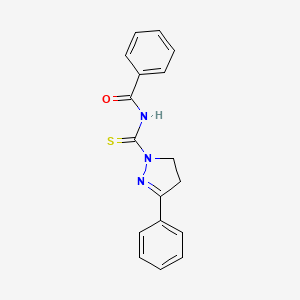
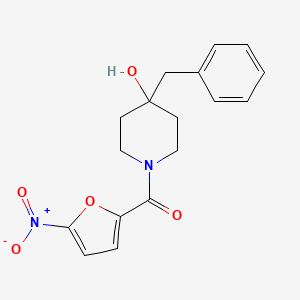
![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
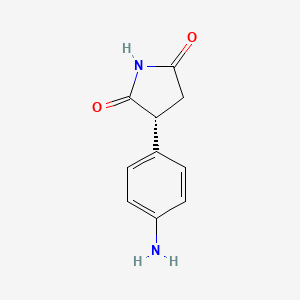
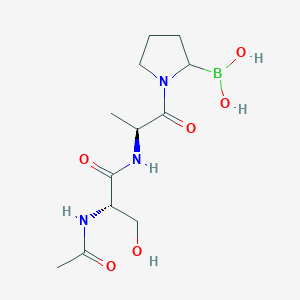
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
